Tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate is a synthetic organic compound classified under piperidine derivatives. Its unique structure features a tert-butyl group, two fluorine atoms, and a hydroxyethyl substituent on the piperidine ring. This compound has garnered attention for its potential applications in pharmaceuticals and chemical synthesis due to its distinctive properties and reactivity.
Tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. This class of compounds is widely studied for their biological activity and utility in organic synthesis.
The synthesis of tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate can be achieved through several methods, typically involving multi-step reactions that require careful control of reaction conditions.
The synthesis requires anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent moisture interference. Temperature control and reaction time are critical for maximizing yield and purity, often necessitating purification steps such as recrystallization or chromatography .
The molecular structure of tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate can be represented in various formats:
This structure reveals the presence of functional groups that contribute to its chemical reactivity and biological activity.
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide insights into the molecular environment and confirm the identity and purity of the compound .
Tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate involves interactions at the molecular level:
These interactions are crucial in determining the biological effects and pharmacological potential of the compound .
Relevant data indicate that these properties influence its behavior in chemical reactions and biological systems .
Tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate has several scientific applications:
Its versatility makes it a valuable compound in both academic research and industrial applications .
The introduction of geminal difluoro groups at the C3 position of the piperidine ring represents a critical synthetic challenge addressed through electrophilic or nucleophilic fluorination strategies. Precursor compounds like tert-butyl 4-oxopiperidine-1-carboxylate (CAS: 56776981) serve as key intermediates, where the carbonyl moiety at C4 enables electrophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This transformation generates the 3,3-difluoro-4-oxopiperidine scaffold observed in PubChem records (CID: 56776981) [4] [7]. The kinetics of fluorination are significantly influenced by steric hindrance from the Boc-protected amine, with anhydrous conditions proving essential to prevent hydrolysis byproducts [4] [9]. Alternative pathways involve nucleophilic displacement of 3,3-ditriflate intermediates using alkali metal fluorides (e.g., KF/CsF) in aprotic solvents, though this route risks elimination side reactions. X-ray crystallography of related compounds confirms the equatorial orientation of fluorines, which dictates subsequent functionalization regioselectivity [9].
Table 1: Fluorination Reagents for Piperidine Precursors
Precursor Compound | Reagent | Temperature | Key Product | Reference |
---|---|---|---|---|
tert-Butyl 4-oxopiperidine-1-carboxylate | DAST | 0°C to reflux | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | [7] |
3-Hydroxypiperidine derivative | Deoxo-Fluor® | RT | 3,3-Difluoropiperidine | [9] |
3,3-Ditriflate intermediate | KF/18-crown-6 | 80°C | 3,3-Difluoropiperidine | [9] |
Installation of the 2-hydroxyethyl moiety at C4 proceeds through two dominant pathways: nucleophilic ring-opening of epoxides or Minisci-type radical addition. The oxo group in tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CID: 56776981) facilitates Grignard addition using 2-(trimethylsilyl)ethoxymagnesium bromide, followed by acid-mediated deprotection to yield the primary alcohol. This method provides moderate stereoselectivity (≈3:1 dr) due to stereoelectronic effects of the geminal difluorines [4] [7]. Alternatively, radical addition employs ethyl acrylate and triethylsilane under photoredox catalysis, with subsequent ester reduction (LiAlH₄/NaBH₄) delivering the hydroxyethyl functionality. Comparative analysis indicates radical methods achieve higher yields (78% vs. 65%) but require specialized equipment [5] [8]. A third approach involves nucleophilic displacement of C4-activated intermediates (mesylates/tosylates) with 2-hydroxyethylmetal reagents, though competing elimination can occur due to fluorine’s strong inductive effect [6] [8].
tert-Butoxycarbonyl (Boc) protection serves dual functions: preventing N-alkylation during C4 functionalization and enhancing solubility for purification. Standard protocols employ di-tert-butyl dicarbonate (Boc₂O) with catalytic DMAP in dichloromethane at ambient temperature, achieving near-quantitative protection of the piperidine nitrogen. The steric bulk of the Boc group directs electrophilic attacks to the C3/C4 positions, as evidenced by the regiochemistry of fluorination reactions [1] [4] [9]. Deprotection studies using trifluoroacetic acid (TFA) in DCM confirm the Boc group’s stability under fluorination conditions but reveal sensitivity to strong reducing agents during hydroxyethyl group modifications. Notably, the CID 56932106 (tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate) exemplifies successful protection prior to side-chain elongation [1] [6].
Solution-phase synthesis dominates industrial production due to scalability and established purification protocols. The convergent route—Boc protection, C3 fluorination, C4 hydroxyethylation—delivers multigram quantities (purity >95%) via recrystallization or silica gel chromatography, as evidenced by commercial availability from suppliers like BLD Pharm (CAS: 1334415-93-8) [2] [6] [8]. Solid-phase approaches, while useful for combinatorial libraries, suffer from limitations: resin loading capacities (typically 0.5–1.2 mmol/g) constrain yield, and the geminal difluorines complicate cleavage efficiency. Patent WO2019245974A1 demonstrates solid-phase applications for analogous piperidines in drug discovery, reporting 40–60% overall yields versus 75–85% for solution-phase routes [5]. Critical metrics favor solution methods, as shown in Table 2.
Table 2: Synthesis Method Efficiency Comparison
Parameter | Solution-Phase | Solid-Phase | Assessment |
---|---|---|---|
Typical Scale | Multi-gram (≥10 g) | <500 mg | Solution preferred for bulk synthesis |
Average Yield (Overall) | 75–85% | 40–60% | Solution offers 20–40% higher yield |
Purification Complexity | Medium | High | Solid-phase requires cleavage optimization |
Functional Group Tolerance | Excellent | Moderate | Fluorines hinder resin binding |
Commercial Availability | Yes (multiple) | No | Suppliers confirm solution-phase viability |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8